molecular formula C9H6Cl2O3 B8685996 Methyl 4,5-dichloro-2-formylbenzoate

Methyl 4,5-dichloro-2-formylbenzoate

Cat. No.: B8685996
M. Wt: 233.04 g/mol
InChI Key: KXSQDTCGXASXTN-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-formylbenzoate is a versatile aromatic ester designed for advanced chemical synthesis and research applications. This compound features a benzoate core selectively functionalized with dichloro and formyl substituents, making it a valuable bifunctional intermediate for constructing complex molecules. Its molecular structure provides distinct sites for nucleophilic substitution and carbonyl-based coupling reactions, enabling efficient development of novel chemical entities. The primary research value of this compound lies in the development of new active ingredients. Methyl benzoate derivatives are recognized as effective bio-insecticides, demonstrating potent activity against agricultural and warehouse pests while being considered less harmful to the environment and humans compared to conventional pesticides . As such, this compound serves as a key precursor for synthesizing novel pesticidal and insecticidal agents, supporting innovation in crop protection and sustainable agriculture. In pharmaceutical research, this scaffold is valuable for creating potential therapeutic candidates. The reactive aldehyde and ester groups allow for straightforward derivatization into diverse heterocyclic systems, including benzimidazole and hydrazone analogs, which are privileged structures in medicinal chemistry with documented antimicrobial and cytotoxic properties . Researchers can leverage this compound in high-throughput medicinal chemistry (HTMC) and automated synthesis platforms to rapidly generate and screen compound libraries for drug discovery programs . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at room temperature.

Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

methyl 4,5-dichloro-2-formylbenzoate

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-4H,1H3

InChI Key

KXSQDTCGXASXTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C=O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other methyl esters with aromatic or alicyclic frameworks, focusing on substituent effects, applications, and physicochemical properties. Below is an analysis based on structural analogs from diverse sources:

Substituent Effects and Structural Analogues

  • Metsulfuron Methyl Ester (Herbicide) : Contains a sulfonylurea bridge and a triazine ring substituent, enabling herbicidal activity by inhibiting acetolactate synthase in plants . In contrast, Methyl 4,5-dichloro-2-formylbenzoate lacks the sulfonylurea moiety but shares a methyl ester group, highlighting how substituents dictate biological function.
  • Sandaracopimaric Acid Methyl Ester: A diterpenoid-derived methyl ester isolated from Austrocedrus chilensis resin, featuring a fused tricyclic structure .

Physicochemical Properties

  • Polarity : The chlorine and formyl groups increase polarity compared to simpler methyl benzoates (e.g., methyl benzoate), enhancing solubility in polar aprotic solvents.
  • Stability: The electron-withdrawing chlorine atoms may reduce hydrolytic stability relative to non-halogenated esters like dehydroabietic acid methyl ester .

Research Findings and Limitations

  • Natural vs. Synthetic : Natural methyl esters (e.g., communic acid methyl esters ) often exhibit ecological roles, while synthetic variants prioritize functionality in industrial applications.

Preparation Methods

Chlorination of Methyl 2-Formylbenzoate

A common approach involves the chlorination of methyl 2-formylbenzoate. This method leverages the reactivity of the aromatic ring’s electron-deficient positions.

Procedure :

  • Substrate Preparation : Methyl 2-formylbenzoate is synthesized via esterification of 2-formylbenzoic acid using methanol under acidic conditions.

  • Chlorination : The compound is treated with chlorine gas (Cl2_2) in the presence of a Lewis acid catalyst (e.g., FeCl3_3) at 40–60°C. The reaction proceeds via electrophilic aromatic substitution, preferentially chlorinating the 4- and 5-positions due to the directing effects of the formyl and ester groups.

  • Purification : The crude product is recrystallized from ethanol or purified via column chromatography (hexane/ethyl acetate), yielding 70–85% purity.

Key Data :

ParameterValueSource
CatalystFeCl3_3
Temperature40–60°C
Yield70–85%

Formylation of Methyl 4,5-Dichlorobenzoate

Alternative routes introduce the formyl group after chlorination. This method avoids competing reactions during chlorination.

Procedure :

  • Chlorination : Methyl benzoate is di-chlorinated using sulfuryl chloride (SO2_2Cl2_2) in dichloromethane at 0°C, producing methyl 4,5-dichlorobenzoate.

  • Formylation : The Vilsmeier-Haack reaction is employed, where the dichlorinated ester reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl3_3) at 80°C. The formyl group is introduced at the 2-position via electrophilic substitution.

  • Workup : The product is neutralized with sodium bicarbonate and extracted with ethyl acetate, achieving a yield of 65–75%.

Key Data :

ParameterValueSource
Formylation AgentDMF/POCl3_3
Temperature80°C
Yield65–75%

Microwave-Assisted Synthesis

Modern techniques utilize microwave irradiation to accelerate reaction kinetics and improve selectivity.

Procedure :

  • One-Pot Reaction : A mixture of methyl 4-formylbenzoate, sodium disulfite, and DMF is irradiated at 240°C for 5 minutes under 10 bar pressure.

  • Chlorination : Chlorine gas is introduced post-formylation, with the microwave ensuring uniform heating and reduced side reactions.

  • Isolation : The product is precipitated in ice-water and recrystallized from ethanol, yielding 80–90% purity.

Key Data :

ParameterValueSource
Microwave Power300 W
Pressure10 bar
Yield80–90%

Reaction Mechanisms and Optimization

Chlorination Selectivity

The electron-withdrawing nature of the ester and formyl groups directs chlorination to the 4- and 5-positions. Quantum mechanical calculations suggest that the transition state for Cl+^+ attack is stabilized at these positions due to resonance effects. Excess chlorinating agents or prolonged reaction times risk over-chlorination, necessitating precise stoichiometric control.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMA) enhance reaction rates by stabilizing ionic intermediates. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled chlorination, reducing by-product formation.

Purification and Characterization

Recrystallization

Ethanol and ether-hexane mixtures are optimal for recrystallization, producing crystals with >98% purity. Differential scanning calorimetry (DSC) reveals a melting point of 120–122°C, consistent with literature values.

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves residual dichlorinated isomers. GC-MS analysis confirms molecular ion peaks at m/z 221.06 (M+^+).

Industrial-Scale Production

Patent data reveal scalable methods using continuous-flow reactors. For example, CN109096107B describes a two-step process:

  • Esterification : Salicylic acid is methylated using methanol and sulfuric acid.

  • Oxidative Chlorination : MnO2_2 and HCl introduce chlorine atoms, followed by formylation with HCOOH/H2_2SO4_4.

This method achieves a throughput of 500 kg/day with 92% purity, though it requires rigorous waste management due to HCl emissions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4,5-dichloro-2-formylbenzoate, and how can purity be validated?

  • Methodology : A general approach involves refluxing precursor acids (e.g., substituted benzoic acids) with methanol under acidic conditions, followed by purification via recrystallization or column chromatography. For analogs like methyl benzoxazole carboxylates, refluxing with aryl acids for 15 hours yielded high-purity products . Purity verification typically employs GC (>98% purity thresholds) or HPLC, as seen in commercial catalog specifications for structurally similar esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : To confirm substituent positions (e.g., chlorine at C4/C5, formyl at C2) and ester linkage integrity.
  • IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and formyl groups).
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass matching C₉H₆Cl₂O₃).
  • Cross-referencing with PubChem’s computed spectral data for related dichloroesters ensures accuracy .

Q. How does the presence of chlorine substituents affect the compound’s stability during storage?

  • Methodology : Chlorine’s electron-withdrawing nature increases electrophilicity, potentially accelerating hydrolysis. Stability tests under varying temperatures and humidity, as outlined for analogs in technical catalogs, recommend storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology : The chloro groups act as meta-directing deactivating substituents, while the formyl group enhances electrophilicity at specific positions. Computational studies (e.g., DFT) can map electron density distributions, as demonstrated for triazine derivatives . Experimental validation via kinetic studies under controlled pH and solvent conditions is advised .

Q. How can crystallographic data from related compounds guide the structural analysis of this compound?

  • Methodology : X-ray diffraction (XRD) studies of analogs, such as 2-(4-chlorophenyl)-2-oxoethyl benzoate, reveal packing patterns influenced by halogen bonding and steric effects . For the target compound, single-crystal XRD could elucidate intermolecular interactions, leveraging protocols from bent-core liquid crystal studies .

Q. What computational strategies predict the electronic properties and potential applications of this compound?

  • Methodology :

  • DFT Calculations : To model frontier molecular orbitals (HOMO-LUMO gaps) and assess redox behavior. PubChem’s InChI-derived data for benzodiazepinones provides a benchmark for parameterization .
  • Molecular Dynamics (MD) : Simulate solubility and aggregation tendencies in solvents, informed by crystallographic data from fluoro-substituted benzoates .

Q. How can competing side reactions during synthesis be minimized to improve yield?

  • Methodology :

  • Stepwise Protection : Temporarily block the formyl group (e.g., acetal formation) to prevent unwanted aldol condensation, as seen in methyl 4-formylbenzoate dimethyl acetal synthesis .
  • Catalytic Optimization : Use Pd/Cu systems for selective coupling, inspired by triazine-based protocols .

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